Cas no 93656-02-1 ( )
structure
Product Name:
Numero CAS:93656-02-1
MF:C18H14O8
MW:358.298965930939
CID:999937
PubChem ID:86498
Update Time:2025-04-20
Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,3-dibenzoyloxybutanedioic acid
- L-Dibenzoyltartaric acid
- Dibenzoyl d-tartaric acid
- 2,3-Bis(benzoyloxy)succinic acid #
- Snc86
- 93656-02-1
- AS-11872
- [-]-Dibenzoyltartaric acid
- NSC338494
- O,O-Dibenzoyl-(+)-tartaric acid
- AC-3427
- 2423110-25-0
- BP-12996
- NSC-118224
- O,O-Dibenzoyltartaric acid
- NSC-338494
- (+)2,3-dibenzoyl-d-tartaric acid
- Butanedioic acid,3-bis(benzoyloxy)-, [R-(R*,R*)]-
- YONLFQNRGZXBBF-UHFFFAOYSA-N
- (-)-Dibenzoyltartaric acid
- (+)-Dibenzoyl-D-tartaric acid
- AKOS016038551
- (2R,3R)-2,3-Bis(benzoyloxy)butanedioic Acid (Dibenzoyltartric Acid)
- SY003764
- AKOS001593260
- L016298
- 2,3-Bis(benzoyloxy)succinic acid
- FT-0604420
- (-)-Dibenzoyl-L(+)-tartaric acid
- FT-0604387
- NSC118224
- D-1455
- (+)-Dibenzoyl tartaric acid
- SCHEMBL7685
- 2,3-bis(benzoyloxy)butanedioic acid
- 2,3-BIS-BENZOYLOXY-SUCCINIC ACID
- NS00126991
- 100632-52-8
- DTXSID90859761
- [-]-Dibenzoyl tartaric acid
- EN300-116981
- MFCD00063222
- STL256858
- DB-016138
- [S-(R*,R*)]-2,3-Bis(benzoyloxy)succinic acid; (-)-Di-1,4-O-benzoyl-L-tartaric acid; D-Tartaric acid 2,3-dibenzoate
- 2,3-bis[(phenylcarbonyl)oxy]butanedioic acid
- DB-016136
-
-
- Inchi: 1S/C18H14O8/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h1-10,13-14H,(H,19,20)(H,21,22)
- Chiave InChI: YONLFQNRGZXBBF-UHFFFAOYSA-N
- Sorrisi: O(C(C1C=CC=CC=1)=O)C(C(=O)O)C(C(=O)O)OC(C1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 358.06886740g/mol
- Massa monoisotopica: 358.06886740g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 26
- Conta legami ruotabili: 9
- Complessità: 483
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.6
- Superficie polare topologica: 127Ų
Letteratura correlata
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
93656-02-1 ( ) Prodotti correlati
- 71607-32-4((2S,3S)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid hydrate)
- 13096-62-3((3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-one)
- 32634-68-7((+)-O,O’-Di-p-toluoyl-D-tartaric Acid)
- 32634-66-5((-)-Di-p-toluoyl-L-tartaric Acid)
- 2743-38-6(Di-O-benzoyl L-Tartaric Acid)
- 217968-14-4(Butanedioic acid,2,3-bis[(4-methylbenzoyl)oxy]-, ion(2-), (2S,3S)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso